molecular formula C8H12ClN3 B1603236 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine CAS No. 71406-66-1

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Cat. No. B1603236
CAS RN: 71406-66-1
M. Wt: 185.65 g/mol
InChI Key: RAASKXZZDRRVPI-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the empirical formula C8H12ClN3 . It is a solid substance and is part of the class of compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine can be represented by the SMILES string ClC1=CC(CC)=NC(N(C)C)=N1 . The InChI key for this compound is RAASKXZZDRRVPI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Thiazolo[5,4-d]pyrimidines with Molluscicidal Properties In the synthesis of thiazolo[5,4-d]pyrimidines, a mixture of ethyl chloroformate/DMF was utilized for the ring closure of related precursors, leading to compounds with potential molluscicidal properties against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Catalysis in Olefin Oligomerization Research into nickel MCM-41 complexes with β-diimine ligands, including those derived from chloropropyltrimethoxysilane, has shown applications in ethylene and propylene oligomerization. These studies contribute to understanding both homogeneous and heterogeneous catalyst systems in olefin oligomerization processes (Rossetto et al., 2015).

Ring Transformations in Chemical Synthesis Investigations into the reactions of heterocyclic halogeno compounds, including 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, with nucleophiles have revealed ring transformations that result in the formation of different heterocyclic structures, further expanding the utility of this compound in synthetic organic chemistry (Plas et al., 2010).

Antiangiogenic Properties in Drug Discovery A docking study explored synthetic compounds derived from 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine for their antiangiogenic properties, with some compounds showing significant binding energy and theoretical promise as potent antiangiogenic agents (Jafar & Hussein, 2021).

Antifungal Effects Against Important Types of Fungi Research on derivatives of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine has indicated their potential as antifungal agents. Studies on synthesized compounds showed promising biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting these derivatives could be developed into useful antifungal agents (Jafar et al., 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The signal word associated with this compound is "Warning" . It is also classified as non-combustible solids .

properties

IUPAC Name

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASKXZZDRRVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604644
Record name 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

CAS RN

71406-66-1
Record name 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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